molecular formula C17H24N2O3 B1454208 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine CAS No. 885269-79-4

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

Cat. No. B1454208
CAS RN: 885269-79-4
M. Wt: 304.4 g/mol
InChI Key: GJMISORDKLUHSB-UHFFFAOYSA-N
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Description

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine, also known as Boc-Pip-Py, is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine, a cyclic secondary amine, and is commonly used as a synthetic intermediate in the production of various drugs, including anticonvulsants, antidepressants, and antipsychotics. Boc-Pip-Py can be synthesized in a variety of ways, including from piperidine and an acetyl chloride. It is also used as a starting material in the synthesis of other compounds, such as 4-pyridyl-4-acetyl-piperidine, a compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Pyridine derivatives, including structures similar to 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine, have been extensively studied for their selectivity and potency as chemical inhibitors, particularly in the context of cytochrome P450 isoforms. These enzymes are crucial for drug metabolism, and understanding their interaction with specific inhibitors can aid in predicting drug-drug interactions and improving drug design (Khojasteh et al., 2011).

Medicinal Importance

Pyridine and its derivatives, potentially including 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine, are noted for their medicinal importance. They exhibit a wide range of biological activities, with numerous compounds being in clinical use for various therapeutic applications. The versatility of pyridine derivatives in medicinal chemistry underscores their significance in the development of new treatments (Altaf et al., 2015).

Piperidine Alkaloids in Pharmacology

Piperidine alkaloids, closely related to the piperidine component of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine, are recognized for their medicinal importance, particularly in the treatment of neurological and psychological conditions. The pharmacological potential of these compounds is significant, prompting research into their therapeutic applications and underlying mechanisms (Singh et al., 2021).

Chemosensing Applications

Pyridine derivatives also play a crucial role in chemosensing applications due to their high affinity for various ions and neutral species. This characteristic makes them highly effective in the detection of different species in environmental, agricultural, and biological samples, suggesting potential research applications for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine in analytical chemistry (Abu-Taweel et al., 2022).

properties

IUPAC Name

tert-butyl 4-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-6-14(7-11-19)15(20)12-13-4-8-18-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMISORDKLUHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678110
Record name tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

CAS RN

885269-79-4
Record name tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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